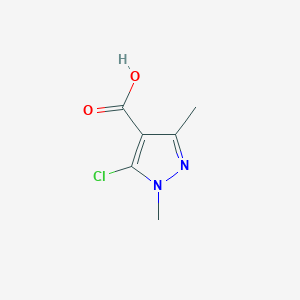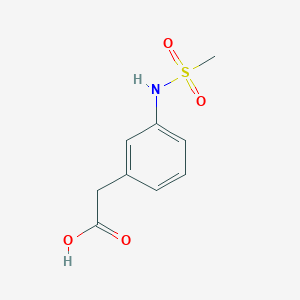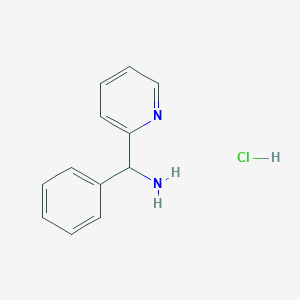
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It is a heterocyclic compound containing a pyrazole ring . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring with two methyl groups and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Scientific Research Applications
Structural and Spectral Investigations
Research has focused on the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations combine experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. The findings contribute to understanding the molecular structure and behavior of related compounds, including 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Synthesis and Derivatives
The synthesis process of 1-aryl-1H-pyrazolecarbonitriles and related derivatives has been explored. This includes the production of derivatives like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Optical Nonlinearity and Potential NLO Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity. Some derivatives, specifically those with carboxylic acid group and ester substituent, show significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Molecular Docking Studies
Molecular docking studies of certain pyrazole derivatives, such as 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been conducted to predict their binding interactions with target proteins, contributing to a better understanding of their potential therapeutic applications (Reddy et al., 2022).
Green Oxidation Processes
Studies on pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been conducted in the context of developing eco-friendly and efficient catalytic systems for the oxidation of alcohols. This research contributes to the development of more sustainable chemical processes (Maurya & Haldar, 2020).
Antimicrobial Activity
In silico studies and synthesis of pyrazole-based drug molecules have been performed, revealing their activities and interactions against bacterial DNA gyrase. This research enhances the understanding of antimicrobial properties of pyrazole derivatives (Shubhangi et al., 2019).
Reaction Mechanisms and Product Formation
The reaction of pyrazole derivatives with various reagents has been explored, leading to a variety of products, such as 1-phenyl-1H-pyrazole-4-carboxylic acid chloride. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Khutova et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the downstream effects of these interactions are dependent on the specific targets and the cellular context .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure . Its solubility in polar organic solvents like chloroform, dichloromethane, and alcohol suggests that it may have good bioavailability .
Biochemical Analysis
Biochemical Properties
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound interacts with enzymes such as D-amino acid oxidase, which is involved in the oxidative deamination of D-amino acids. The interaction between this compound and D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, it impacts cellular metabolism by altering the levels of metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, leading to enzyme inhibition. This binding interaction prevents the enzyme from catalyzing the oxidative deamination of D-amino acids, thereby modulating the metabolic pathways associated with these substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and metabolic dysregulation. At high doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as D-amino acid oxidase. By inhibiting this enzyme, the compound affects the metabolic flux of D-amino acids, leading to changes in the levels of metabolites involved in energy production and biosynthesis . Additionally, this compound can influence other metabolic pathways by modulating the activity of key regulatory enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, thereby enhancing its biochemical effects . The transport and distribution of this compound are influenced by factors such as concentration gradients, membrane permeability, and the presence of competing substrates.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals, thereby modulating its biochemical effects.
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQERXMLIEDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381485 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27006-82-2 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)


